molecular formula C22H36ClNO2 B14431213 N-(3-Chlorophenyl)-N-hydroxyhexadecanamide CAS No. 81319-69-9

N-(3-Chlorophenyl)-N-hydroxyhexadecanamide

Cat. No.: B14431213
CAS No.: 81319-69-9
M. Wt: 382.0 g/mol
InChI Key: KFBMTVUPMVMXHO-UHFFFAOYSA-N
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Description

N-(3-Chlorophenyl)-N-hydroxyhexadecanamide is an organic compound that features a chlorophenyl group attached to a hydroxyhexadecanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Chlorophenyl)-N-hydroxyhexadecanamide typically involves the reaction of 3-chloroaniline with hexadecanoic acid under specific conditions. The reaction is often catalyzed by a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is carried out in an inert atmosphere, usually under nitrogen, and at a controlled temperature to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to monitor and control reaction parameters.

Chemical Reactions Analysis

Types of Reactions

N-(3-Chlorophenyl)-N-hydroxyhexadecanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The amide bond can be reduced to form an amine.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(3-Chlorophenyl)-N-hydroxyhexadecanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-Chlorophenyl)-N-hydroxyhexadecanamide involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Chlorophenyl)-N-hydroxyurea
  • N-(3-Chlorophenyl)anthranilic acid
  • N-(3-Chlorophenyl)piperazine

Uniqueness

N-(3-Chlorophenyl)-N-hydroxyhexadecanamide is unique due to its long hydrocarbon chain, which imparts distinct physical and chemical properties. This makes it particularly useful in applications where hydrophobic interactions are important, such as in the design of lipid-based drug delivery systems.

Properties

CAS No.

81319-69-9

Molecular Formula

C22H36ClNO2

Molecular Weight

382.0 g/mol

IUPAC Name

N-(3-chlorophenyl)-N-hydroxyhexadecanamide

InChI

InChI=1S/C22H36ClNO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-22(25)24(26)21-17-15-16-20(23)19-21/h15-17,19,26H,2-14,18H2,1H3

InChI Key

KFBMTVUPMVMXHO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)N(C1=CC(=CC=C1)Cl)O

Origin of Product

United States

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